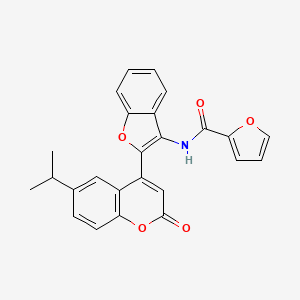

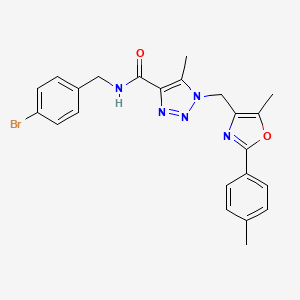

N-(2-(6-isopropyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(6-isopropyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)furan-2-carboxamide” is a chemical compound. It has a molecular formula of C29H25NO6 , with an average mass of 483.512 Da and a monoisotopic mass of 483.168182 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . The yield was reported to be 0.292 g (56.3%), with a melting point of 268–270°C .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the 1H NMR and 13C NMR data for a similar compound were provided .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Domino Strategy for Synthesis : An efficient strategy for the synthesis of polyfunctionalized benzofuran-4(5H)-ones, which can be converted into polyfunctionalized cinnoline-4-carboxamides, was developed using microwave irradiation in ethyl alcohol. This method is ecofriendly, avoiding tedious workup procedures (Ma et al., 2014).

Promoting ZnO Nanoparticles : A green synthetic method using ZnO nanoparticles as a catalyst for the synthesis of 9H-furo[2,3-f]chromenes was described. This method yielded good results and represents an environmentally friendly approach (Rostami-Charati et al., 2015).

Chemical Reactivity and Properties

Reactivity with Nucleophiles : A study on the nucleophilic reactivity of a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal revealed the formation of novel enamines, enaminones, and benzofuran derivatives with bipyrazole, pyrazolylisoxazole, and bipyrimidine substituents (Ali et al., 2020).

Electrophilic Substitution Reactions : The compound N-(1-Naphthyl)furan-2-carboxamide, after undergoing several reactions, led to the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound was further used in various electrophilic substitution reactions, demonstrating its versatility in chemical synthesis (Aleksandrov & El’chaninov, 2017).

Catalyst-free Synthesis : A catalyst-free synthesis of 6H-benzo[c]chromenes and benzo[c]chromen-6-ones in aqueous media was developed. This method is environmentally friendly and uses intramolecular Diels–Alder reactions of furan with unactivated alkene/alkyne (He et al., 2012).

Structural and Molecular Studies

Crystal and Molecular Structure Analysis : The structure of N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide N,N-dimethylformamide solvate was analyzed, revealing extensive hydrogen-bonding interactions and providing insights into the molecular arrangement of such compounds (Zhao & Zhou, 2009).

X-ray Diffraction Data of Benzamide Derivative : The crystal structure of N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide was determined using single crystal X-ray diffraction, providing valuable information about the molecular geometry and intermolecular interactions (Anuradha et al., 2012).

Applications in Various Fields

- Overview of Applications : A comprehensive overview of the applications of various furan and benzofuran containing compounds was provided, covering a range of fields such as pharmaceuticals, textiles, dyes, agrochemicals, and polymers. This highlights the versatility of these compounds in different industries (Keay et al., 2008).

Zukünftige Richtungen

Indole derivatives, which are structurally similar to the compound , have been shown to exhibit a wide range of biological activities . This suggests that “N-(2-(6-isopropyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)furan-2-carboxamide” and its derivatives could be explored for potential therapeutic applications in the future .

Eigenschaften

IUPAC Name |

N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO5/c1-14(2)15-9-10-20-17(12-15)18(13-22(27)30-20)24-23(16-6-3-4-7-19(16)31-24)26-25(28)21-8-5-11-29-21/h3-14H,1-2H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVMGWFFNYIZNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-isopropyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2403875.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2403876.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2403881.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2403890.png)

![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2403893.png)